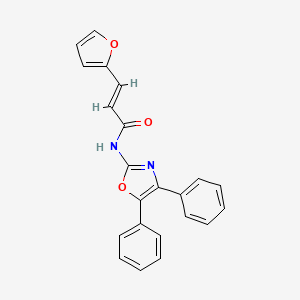

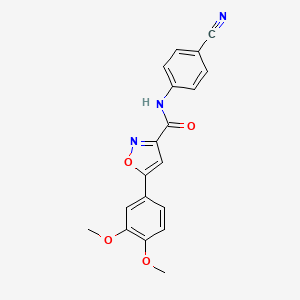

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(2-furyl)acrylamide

Descripción general

Descripción

N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(2-furyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research. This compound is a fluorescent probe that is commonly used in biochemical and physiological studies to investigate various cellular processes.

Aplicaciones Científicas De Investigación

Reduction and Identification of Derivatives

Research by Tatsumi, Kitamura, and Yoshimura (1976) explored the reduction products of nitrofurazone and related compounds, providing insights into their conversion to amine derivatives. This study is crucial for understanding the chemical transformations and potential applications of similar acrylamide derivatives in biochemical processes (Tatsumi et al., 1976).

Fluorographic Detection Techniques

Bonner and Laskey (1974) developed a fluorographic detection method for tritium-labelled proteins and nucleic acids, utilizing compounds like 2,5-diphenyloxazole (PPO). This technique enhances the sensitivity of detecting radioactive elements in biological samples, showcasing the utility of acrylamide derivatives in scientific research (Bonner & Laskey, 1974).

Oxidative Cyclization Studies

Burgaz et al. (2007) reported on the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, leading to the synthesis of cyano-dihydrofuran carboxamides. This study highlights the role of acrylamide derivatives in synthesizing complex organic compounds, potentially useful in materials science and pharmacology (Burgaz et al., 2007).

Optically Active Polyacrylamides

Lu et al. (2010) synthesized optically active polyacrylamides bearing an oxazoline pendant, demonstrating the influence of stereoregularity on chiroptical properties and chiral recognition. This research opens new avenues for the application of acrylamide derivatives in creating materials with specific optical properties, which could be crucial for sensors, displays, and optical devices (Lu et al., 2010).

Catalytic Applications

Dehghan et al. (2015) developed a novel approach for synthesizing polymer-functionalized Fe3O4/SiO2–NH2 via an ultrasound-assisted method, showcasing the utility of acrylamide derivatives in catalyzing selective oxidation of alcohols to aldehydes and ketones. This research demonstrates the potential of acrylamide derivatives in catalysis and green chemistry applications (Dehghan et al., 2015).

Propiedades

IUPAC Name |

(E)-N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-19(14-13-18-12-7-15-26-18)23-22-24-20(16-8-3-1-4-9-16)21(27-22)17-10-5-2-6-11-17/h1-15H,(H,23,24,25)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMNKMZCUSDEPM-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C=CC3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)

![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)